REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([CH:8]([CH3:14])[CH2:9][C:10](OC)=[O:11])=[C:6](Cl)[N:5]=[CH:4][N:3]=1.[NH3:16]>C(O)(C)C>[Cl:1][C:2]1[C:7]2[CH:8]([CH3:14])[CH2:9][C:10](=[O:11])[NH:16][C:6]=2[N:5]=[CH:4][N:3]=1
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=NC(=C1C(CC(=O)OC)C)Cl
|
Name
|
|
Quantity
|
408 g
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
6 L
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 (± 2) °C
|
Type
|
CUSTOM
|
Details
|
stir for 40-45 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Azeoptropically dry a solution
|
Type
|
CUSTOM
|
Details
|
as prepared in (b)
|
Type
|
TEMPERATURE
|
Details
|
Cool the mixture to 20-25° C.
|
Type
|
CONCENTRATION
|
Details
|
concentrate until the pH of the mixture
|
Reaction Time |
42.5 (± 2.5) h |
Name
|
|
Type
|
|
Smiles
|
ClC=1C2=C(N=CN1)NC(CC2C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([CH:8]([CH3:14])[CH2:9][C:10](OC)=[O:11])=[C:6](Cl)[N:5]=[CH:4][N:3]=1.[NH3:16]>C(O)(C)C>[Cl:1][C:2]1[C:7]2[CH:8]([CH3:14])[CH2:9][C:10](=[O:11])[NH:16][C:6]=2[N:5]=[CH:4][N:3]=1
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=NC(=C1C(CC(=O)OC)C)Cl
|
Name
|
|
Quantity
|
408 g
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
6 L
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 (± 2) °C
|
Type
|
CUSTOM
|
Details
|
stir for 40-45 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Azeoptropically dry a solution
|
Type
|
CUSTOM
|
Details
|
as prepared in (b)
|
Type
|
TEMPERATURE
|
Details
|
Cool the mixture to 20-25° C.
|
Type
|
CONCENTRATION
|
Details
|
concentrate until the pH of the mixture
|
Reaction Time |
42.5 (± 2.5) h |
Name
|
|
Type
|
|
Smiles
|
ClC=1C2=C(N=CN1)NC(CC2C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |